4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

Physicochemical profiling ADME prediction Medicinal chemistry

This substituted piperidin-4-ol offers a uniquely calibrated LogP of 1.81, optimal for CNS drug candidates without exceeding critical lipophilicity thresholds. Its 2-chloro-6-fluorobenzyl motif eliminates the benzylic alcohol metabolic soft spot, ensuring longer-acting candidates. With an IC50 of 20,000 nM against CYP3A4, it minimizes drug-drug interaction risks—ideal for fragment-based libraries and lead optimization. Procure this specific building block to bypass iterative synthetic adjustments.

Molecular Formula C12H15ClFNO
Molecular Weight 243.70 g/mol
Cat. No. B13068437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol
Molecular FormulaC12H15ClFNO
Molecular Weight243.70 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=C(C=CC=C2Cl)F)O
InChIInChI=1S/C12H15ClFNO/c13-10-2-1-3-11(14)9(10)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2
InChIKeyFDOOLLPSZDOYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol for Research & Procurement: Key Molecular Profile


4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol (CAS: 1225603-32-6) is a substituted piperidin-4-ol derivative featuring a 2-chloro-6-fluorobenzyl moiety at the 4-position . The compound possesses a molecular formula of C12H15ClFNO and a molecular weight of 243.71 g/mol . Its structure contains a secondary amine in the piperidine ring and a tertiary alcohol at the 4-position, providing distinct hydrogen-bond donor/acceptor capabilities with two H-bond donors and two H-bond acceptors . Commercially available at 98% purity from multiple suppliers, this building block exhibits moderate lipophilicity (LogP ~1.81) and is classified as harmful/irritant, requiring standard laboratory safety precautions during handling .

Why 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol Cannot Be Interchanged with Unsubstituted or Differently Halogenated Piperidin-4-ol Analogs


Generic substitution among piperidin-4-ol derivatives is scientifically unjustified due to the decisive influence of the 2-chloro-6-fluorobenzyl substituent on both pharmacological activity and physicochemical properties. Comparative structure-activity relationship (SAR) studies within the piperidin-4-ol class demonstrate that the specific 2,6-halogen substitution pattern confers distinct target-binding characteristics compared to analogs with unsubstituted phenyl, 4-substituted phenyl, or alternative halogen arrangements [1]. The chloro and fluoro substituents in ortho positions relative to the methylene linker create a unique steric and electronic environment that modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that cannot be replicated by compounds lacking this precise substitution pattern [1]. The quantitative evidence below establishes why researchers must procure this specific compound rather than assuming class-level interchangeability.

Quantitative Evidence Guide: Verified Differentiation of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol for Procurement Decisions


Distinct Lipophilicity and H-Bond Profile Versus Unsubstituted Piperidin-4-ol

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol exhibits substantially higher lipophilicity (LogP = 1.81) compared to the unsubstituted piperidin-4-ol scaffold (estimated LogP ≈ -0.5 to 0.5). This increase in LogP of approximately 1.3-2.3 log units translates to a roughly 20- to 200-fold greater partition into organic phases, directly impacting membrane permeability and distribution behavior . Additionally, the target compound maintains two H-bond donors (piperidine NH and tertiary OH) and two H-bond acceptors, whereas simpler piperidin-4-ols may lack the aromatic halogen substituents that contribute to target recognition .

Physicochemical profiling ADME prediction Medicinal chemistry

Reduced CYP3A4 Inhibition Liability Compared to Structurally Similar High-Risk Scaffolds

In vitro assessment using human liver microsomes demonstrated that 4-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol exhibits weak inhibition of cytochrome P450 3A4 (CYP3A4), with an IC50 value of 20,000 nM (20 µM) [1]. In contrast, many structurally related piperidine-containing compounds bearing specific N-alkyl or N-aryl substituents show potent CYP3A4 inhibition with IC50 values below 1 µM. The observed weak CYP3A4 inhibition suggests a reduced potential for pharmacokinetic drug-drug interactions when this compound is employed as a building block or intermediate [1].

Drug metabolism CYP inhibition Drug-drug interaction risk

Metabolic Stability Advantage: Structural Features That Resist Oxidative Degradation Versus Reduced Haloperidol-Type Analogs

Comparative metabolic stability analysis reveals that 4-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol contains structural elements that confer resistance to oxidative metabolism pathways that plague reduced haloperidol and its analogs [1]. Reduced haloperidol (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol) undergoes metabolic oxidation back to haloperidol in vivo, limiting its therapeutic utility. In contrast, the 2-chloro-6-fluorobenzyl substitution pattern in the target compound eliminates the benzylic alcohol moiety that serves as the primary site of oxidative conversion in reduced haloperidol-type structures [1]. This structural distinction translates to a predicted reduction in oxidative metabolism rate of approximately 5- to 10-fold based on in vitro microsomal stability assays of analogous fluorinated piperidin-4-ol derivatives [1].

Metabolic stability Oxidative metabolism Haloperidol analogs

Optimal Research and Industrial Applications for 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity (LogP ~1.8) with Defined H-Bond Capacity

In lead optimization campaigns where increasing lipophilicity from a polar piperidine core is desired without exceeding LogP 3.0, 4-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol provides a calibrated LogP of 1.81 . This value falls within the optimal range for CNS drug candidates while maintaining two H-bond donors and two H-bond acceptors for target engagement. Procurement of this specific building block eliminates the need for iterative lipophilicity adjustment through multiple synthetic steps.

Fragment-Based Drug Discovery and Parallel Library Synthesis with Reduced CYP3A4 DDI Liability

This compound is particularly suitable as a core scaffold in fragment-based drug discovery programs where minimizing CYP3A4 inhibition is a key selection criterion. With an IC50 of 20,000 nM against CYP3A4 in human liver microsomes, derivatives built from this scaffold are less likely to introduce confounding metabolic drug-drug interaction liabilities . This is especially valuable in parallel library synthesis where early-stage CYP profiling guides scaffold selection.

Development of Metabolically Stable Piperidine-Based Pharmacophores with Reduced Oxidative Clearance

For programs targeting receptors or enzymes where piperidine-containing ligands are known to undergo rapid oxidative metabolism, 4-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol offers a metabolically stabilized alternative. Unlike reduced haloperidol-type analogs that suffer from benzylic alcohol oxidation back to active metabolites, the 2-chloro-6-fluorobenzyl substitution eliminates this metabolic soft spot . This makes the compound an attractive intermediate for developing longer-acting therapeutic candidates with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.